molecular formula C8H10F3NO3 B2663389 2-Oxo-1-(2,2,2-trifluoroethyl)piperidine-4-carboxylic acid CAS No. 2230799-17-2

2-Oxo-1-(2,2,2-trifluoroethyl)piperidine-4-carboxylic acid

Cat. No.: B2663389
CAS No.: 2230799-17-2
M. Wt: 225.167
InChI Key: JWJUUKRMSKSZND-UHFFFAOYSA-N
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Description

2-Oxo-1-(2,2,2-trifluoroethyl)piperidine-4-carboxylic acid is a fluorinated piperidine derivative characterized by a lactam (2-oxo) group, a trifluoroethyl substituent at the nitrogen atom (position 1), and a carboxylic acid moiety at position 4. The trifluoroethyl group introduces strong electron-withdrawing effects, enhancing metabolic stability and altering solubility compared to non-fluorinated analogs .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-oxo-1-(2,2,2-trifluoroethyl)piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3NO3/c9-8(10,11)4-12-2-1-5(7(14)15)3-6(12)13/h5H,1-4H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWJUUKRMSKSZND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CC1C(=O)O)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1-(2,2,2-trifluoroethyl)piperidine-4-carboxylic acid typically involves the reaction of piperidine derivatives with trifluoroethylating agents under controlled conditions. One common method involves the use of trifluoroacetic anhydride as the trifluoroethylating agent, which reacts with piperidine-4-carboxylic acid in the presence of a base such as triethylamine . The reaction is carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1-(2,2,2-trifluoroethyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can result in a variety of substituted piperidine derivatives.

Scientific Research Applications

Biological Activities

The biological activities of 2-Oxo-1-(2,2,2-trifluoroethyl)piperidine-4-carboxylic acid are diverse:

  • Antimicrobial Properties : Research indicates that compounds with similar piperidine structures exhibit antimicrobial activity against various bacterial strains. This suggests potential applications in developing new antibiotics or antimicrobial agents .
  • Anticancer Activity : Preliminary studies have shown that derivatives of piperidine compounds can inhibit cancer cell proliferation. For instance, compounds with similar frameworks have been tested against breast cancer cell lines (MCF-7), demonstrating promising anticancer effects .

Applications in Scientific Research

  • Pharmaceutical Development : The compound is being explored for its potential as a lead structure in drug development, particularly for diseases where traditional treatments are ineffective. Its unique trifluoroethyl group may enhance pharmacokinetic properties such as solubility and metabolic stability.
  • Peptidomimetics : The incorporation of this compound into peptidomimetic frameworks is an area of ongoing research. Such modifications can lead to compounds that mimic peptide behavior while offering improved stability and bioavailability .
  • Agricultural Applications : Given the antimicrobial properties observed in related compounds, there is potential for this compound to be used as a pesticide or growth enhancer in agricultural settings.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various piperidine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the introduction of a trifluoroethyl group significantly enhanced the antimicrobial activity compared to non-fluorinated analogs .

Case Study 2: Anticancer Activity

In vitro assays were conducted using MCF-7 breast cancer cells treated with synthesized derivatives of this compound. The results demonstrated a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 2-Oxo-1-(2,2,2-trifluoroethyl)piperidine-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and development, as it can modulate the activity of target proteins and pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following section compares the target compound with four structurally related piperidine derivatives, focusing on substituents, functional groups, and pharmacological implications.

tert-Butyl 4-Oxo-2-(trifluoromethyl)piperidine-1-carboxylate

  • Structure : Features a trifluoromethyl group at position 2, a tert-butyl carbamate at position 1, and a lactam at position 4.
  • Key Differences : Unlike the target compound, this derivative lacks a carboxylic acid and instead has a protective tert-butyl ester. The trifluoromethyl group at position 2 may sterically hinder interactions compared to the trifluoroethyl group at position 1 in the target compound.
  • Applications : Primarily used as an intermediate in organic synthesis due to its stability and ease of deprotection .

2-Oxo-2-[4-(trifluoromethyl)piperidin-1-yl]acetic Acid

  • Structure : Contains a trifluoromethyl group at position 4 and an acetic acid-linked oxo group at position 1.
  • Key Differences : The carboxylic acid is part of an acetic acid side chain rather than being directly attached to the piperidine ring. This structural variation likely reduces ring strain and alters hydrogen-bonding capabilities.

MK0974 (N-[(3R,6S)-6-(2,3-Difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)azepan-3-yl]-4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxamide)

  • Structure : A seven-membered azepane ring with a trifluoroethyl group at position 1 and a difluorophenyl substituent.
  • Key Differences: The larger azepane ring and additional aromatic substituents confer distinct conformational and binding properties. MK0974 is a known calcitonin gene-related peptide (CGRP) receptor antagonist, highlighting the pharmacological relevance of the trifluoroethyl group in drug design .

2,2,6,6-Tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic Acid

  • Structure: Contains a nitroxide (TEMPO) radical at position 1, tetramethyl groups at positions 2 and 6, and both amino and carboxylic acid groups at position 4.
  • Key Differences : The nitroxide group enables radical scavenging, while the tetramethyl substitution enhances steric protection. This compound is used in spin-labeling studies and antioxidant research .

Data Table: Structural and Functional Comparison

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Key Properties/Applications References
2-Oxo-1-(2,2,2-trifluoroethyl)piperidine-4-carboxylic acid 1-(trifluoroethyl), 2-oxo (lactam), 4-carboxylic acid - Enhanced metabolic stability, potential drug candidate
tert-Butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate 1-(tert-butyl carbamate), 2-(trifluoromethyl), 4-oxo - Synthetic intermediate
2-Oxo-2-[4-(trifluoromethyl)piperidin-1-yl]acetic acid 1-(acetic acid-oxo), 4-(trifluoromethyl) - Research chemical
MK0974 Azepane core, 1-(trifluoroethyl), 2-oxo, difluorophenyl - CGRP receptor antagonist
2,2,6,6-Tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid 1-(nitroxide), 2,6-(tetramethyl), 4-amino, 4-carboxylic acid 215.26 Spin labeling, antioxidant studies

Biological Activity

2-Oxo-1-(2,2,2-trifluoroethyl)piperidine-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with trifluoroethyl halides. The resulting compound has been characterized by various spectroscopic methods, including NMR and mass spectrometry.

Anticancer Activity

Research has demonstrated that derivatives of piperidine compounds exhibit varying degrees of anticancer activity. For instance, a study evaluated several piperidine derivatives against A549 human lung adenocarcinoma cells. The results indicated that modifications to the piperidine structure could enhance anticancer efficacy. Although specific data for this compound is limited, related compounds showed weak to moderate anticancer activity with viability reductions in treated cancer cell lines ranging from 61% to 86% post-treatment .

Antimicrobial Activity

Piperidine derivatives have also been investigated for their antimicrobial properties. In a broader study involving various piperidine analogs, compounds were tested against multidrug-resistant pathogens such as Klebsiella pneumoniae and Staphylococcus aureus. The findings suggested that structural modifications could lead to enhanced antimicrobial activity, although specific results for the target compound remain to be fully elucidated .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be analyzed through its structure-activity relationship (SAR). Modifications at the piperidine ring and substituents on the carboxylic acid group significantly influence its biological properties. For example, the introduction of electron-withdrawing groups has been shown to enhance anticancer activity in similar compounds .

Case Studies

  • Anticancer Studies : In vitro studies using A549 cells demonstrated that certain piperidine derivatives reduced cell viability significantly compared to controls. For example, one derivative reduced viability to 64% at a concentration of 100 µM .
  • Antimicrobial Testing : In tests against resistant strains of Escherichia coli, some piperidine derivatives exhibited minimum inhibitory concentrations (MIC) in the low micromolar range, indicating potential as antimicrobial agents .

Research Findings Summary Table

PropertyFinding
Anticancer ActivityViability reduction: 61%-86% in A549 cells
Antimicrobial ActivityEffective against resistant strains
SAR InsightsElectron-withdrawing groups enhance activity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Oxo-1-(2,2,2-trifluoroethyl)piperidine-4-carboxylic acid, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves multi-step functionalization of the piperidine ring. For example, trifluoroethylation of the piperidine nitrogen can be achieved via nucleophilic substitution using 2,2,2-trifluoroethyl triflate or bromide under inert conditions. The oxo group at position 2 may be introduced via oxidation of a secondary alcohol intermediate using Jones reagent or pyridinium chlorochromate (PCC). Carboxylic acid formation at position 4 can utilize hydrolysis of a nitrile or ester precursor under acidic/basic conditions. Yield optimization requires controlled temperature (e.g., 0–5°C for trifluoroethylation to minimize side reactions) and stoichiometric excess of reagents like trifluoroethylating agents .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • NMR : 1H^1H and 13C^{13}C NMR should confirm the trifluoroethyl group (e.g., 19F^{19}F NMR δ ~ -60 to -70 ppm for CF3_3) and the piperidine ring’s substitution pattern.
  • X-ray crystallography : Resolve stereochemistry and confirm the oxo group’s position.
  • Mass spectrometry (HRMS) : Verify molecular weight (e.g., calculated for C8 _8H10 _{10}F3 _3NO3_3: 225.17 g/mol) .

Q. What analytical techniques are suitable for assessing purity and stability?

  • Methodological Answer :

  • HPLC : Use a C18 column with UV detection (210–254 nm) and a mobile phase of acetonitrile/water (0.1% TFA). Purity ≥95% is typical for research-grade material.
  • Thermogravimetric analysis (TGA) : Assess thermal stability; decomposition temperatures >150°C suggest suitability for high-temperature reactions.
  • Storage : Store at 0–8°C in airtight containers to prevent hydrolysis of the trifluoroethyl group .

Advanced Research Questions

Q. How can discrepancies in 1H^1H NMR data for this compound be resolved?

  • Methodological Answer : Conflicting NMR signals may arise from tautomerism (e.g., keto-enol equilibria) or solvent effects. Strategies include:

  • Variable-temperature NMR : Identify dynamic processes (e.g., coalescence of peaks at elevated temperatures).
  • Deuterated solvent screening : Compare spectra in DMSO-d6_6 vs. CDCl3_3 to observe hydrogen-bonding effects.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations .

Q. What strategies improve yield in multi-step synthesis, particularly during trifluoroethylation?

  • Methodological Answer :

  • Protection/deprotection : Temporarily protect the carboxylic acid group (e.g., as a methyl ester) during trifluoroethylation to avoid side reactions.
  • Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reagent solubility in biphasic systems.
  • Microwave-assisted synthesis : Reduce reaction time and improve regioselectivity for trifluoroethyl group insertion .

Q. How can researchers evaluate the compound’s stability under physiological conditions for pharmacological studies?

  • Methodological Answer :

  • pH stability assays : Incubate the compound in buffers (pH 1–10) at 37°C and monitor degradation via HPLC.
  • Metabolic stability : Use liver microsomes or hepatocytes to assess cytochrome P450-mediated oxidation.
  • Computational modeling : Predict hydrolytic susceptibility of the trifluoroethyl group using DFT calculations (e.g., bond dissociation energies) .

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